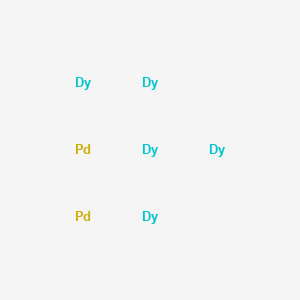
Dysprosium--palladium (5/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–palladium (5/2) is a compound that combines the rare-earth element dysprosium with the transition metal palladium Dysprosium is known for its unique magnetic and optical properties, while palladium is widely used in catalysis and electronics
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–palladium (5/2) can be achieved through various methods, including chemical vapor deposition, co-precipitation, and solid-state reactions. One common method involves the reduction of dysprosium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of dysprosium–palladium (5/2) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. Techniques such as arc melting and induction melting are commonly used to produce large quantities of the compound. These methods allow for precise control over the composition and properties of the material.
化学反应分析
Types of Reactions: Dysprosium–palladium (5/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound from its oxides. Substitution reactions involve the replacement of one or more ligands in the compound with other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–palladium (5/2) include hydrogen gas, oxygen, and various acids and bases. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions. For example, the reduction of dysprosium–palladium (5/2) with hydrogen gas is typically carried out at high temperatures to ensure complete reduction.
Major Products Formed: The major products formed from the reactions of dysprosium–palladium (5/2) depend on the specific reaction conditions and reagents used. Oxidation reactions typically produce dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound. Substitution reactions can yield a variety of products, depending on the nature of the substituents introduced.
科学研究应用
Dysprosium–palladium (5/2) has a wide range of scientific research applications due to its unique properties. In chemistry, the compound is used as a catalyst in various reactions, including hydrogenation and carbon-carbon coupling reactions. In biology, dysprosium–palladium (5/2) is being investigated for its potential use in imaging and diagnostic applications due to its magnetic properties. In medicine, the compound is being explored for its potential use in targeted drug delivery and cancer therapy. In industry, dysprosium–palladium (5/2) is used in the production of high-performance magnets and electronic components.
作用机制
The mechanism of action of dysprosium–palladium (5/2) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In biological applications, the magnetic properties of dysprosium–palladium (5/2) allow it to be used in imaging and diagnostic techniques, where it interacts with magnetic fields to produce contrast images. In medical applications, the compound can be functionalized with targeting molecules to selectively bind to cancer cells and deliver therapeutic agents.
相似化合物的比较
Dysprosium–palladium (5/2) can be compared with other similar compounds, such as dysprosium–nickel (5/2) and dysprosium–cobalt (5/2). While all these compounds share similar magnetic properties due to the presence of dysprosium, the choice of transition metal (palladium, nickel, or cobalt) can significantly influence their catalytic and electronic properties. For example, dysprosium–palladium (5/2) is particularly effective in catalytic hydrogenation reactions, while dysprosium–nickel (5/2) and dysprosium–cobalt (5/2) may be more suitable for other types of catalytic processes.
Similar Compounds
- Dysprosium–nickel (5/2)
- Dysprosium–cobalt (5/2)
- Dysprosium–iron (5/2)
- Dysprosium–platinum (5/2)
These compounds share similar properties with dysprosium–palladium (5/2) but differ in their specific applications and performance characteristics.
属性
CAS 编号 |
12060-88-7 |
|---|---|
分子式 |
Dy5Pd2 |
分子量 |
1025.3 g/mol |
IUPAC 名称 |
dysprosium;palladium |
InChI |
InChI=1S/5Dy.2Pd |
InChI 键 |
BBBDTHDQQRAOFV-UHFFFAOYSA-N |
规范 SMILES |
[Pd].[Pd].[Dy].[Dy].[Dy].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


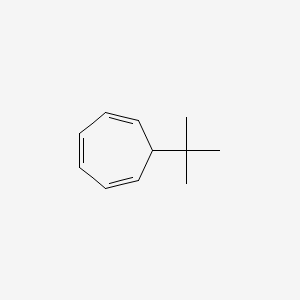
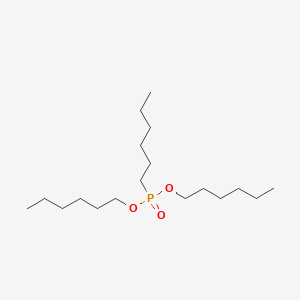

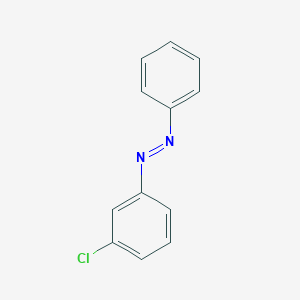
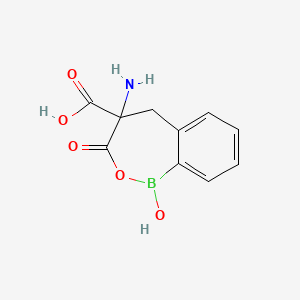
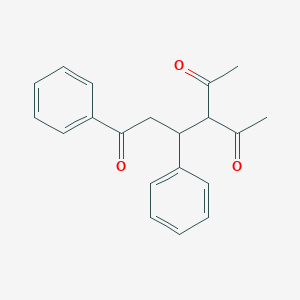

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)
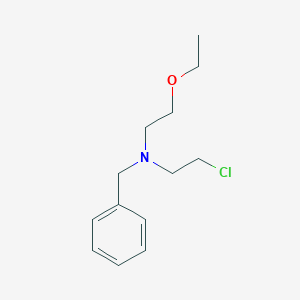

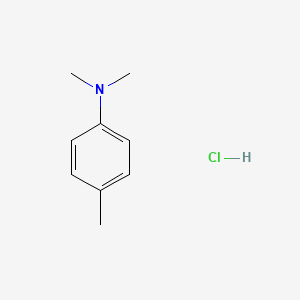
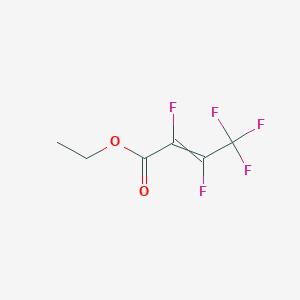
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

